molecular formula C9H5FINO B1402292 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole CAS No. 1823893-90-8

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

Cat. No. B1402292
CAS RN: 1823893-90-8
M. Wt: 289.04 g/mol
InChI Key: DNBVWYIPEHATNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, or 5-FIPO, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing an oxazole ring with a fluorine and an iodine atom attached to the ring. The compound has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Reactions

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is involved in various chemical reactions and synthetic processes. For instance, 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from similar compounds, demonstrate a capability for rearrangements, particularly a 1,3 shift of a benzyl group. This is a key step in a new route toward α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, indicating that such oxazoles can serve as synthetic equivalents for specific amino acid derivatives (Burger et al., 2006). Similarly, the fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles using electrochemistry showcases the potential of using such compounds in sustainable synthesis processes, offering green alternatives to conventional methods (Herszman et al., 2019).

Photophysical Properties

The study of new fluorescent oxazol-5-one fluorophores demonstrates the utility of oxazole derivatives in understanding photophysical properties. These derivatives, including ones similar to 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole, exhibit distinct absorption and fluorescence characteristics, which are valuable for studying solvent polarity effects and intramolecular charge transfer interactions (Ozturk Urut et al., 2018).

properties

IUPAC Name

5-(4-fluoro-3-iodophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBVWYIPEHATNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
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5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
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5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
Reactant of Route 5
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Reactant of Route 6
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole

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